molecular formula C20H19N3O5 B5165162 N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5165162
M. Wt: 381.4 g/mol
InChI Key: ODVYFPRFGZOTPP-UHFFFAOYSA-N
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Description

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a nitrophenyl group with a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the nitrophenyl group and the morpholine substituent. The final step involves the formation of the carboxamide linkage.

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.

    Morpholine Substitution: The morpholine group is typically introduced via nucleophilic substitution reactions.

    Formation of Carboxamide Linkage: The final step involves the reaction of the amine group with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine substituent can interact with biological receptors. The benzofuran core provides structural stability and can facilitate binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide:

    2-methyl-5-morpholin-4-yl-4-nitrophenylamine: Similar structure but lacks the benzofuran core and carboxamide linkage.

    N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide.

Uniqueness

This compound is unique due to its combination of functional groups, which provide a balance of electronic properties and structural stability. This makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13-10-17(23(25)26)16(22-6-8-27-9-7-22)12-15(13)21-20(24)19-11-14-4-2-3-5-18(14)28-19/h2-5,10-12H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVYFPRFGZOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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